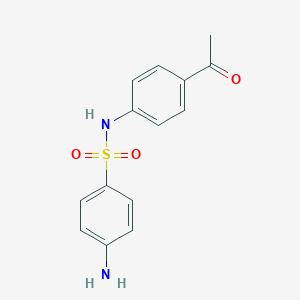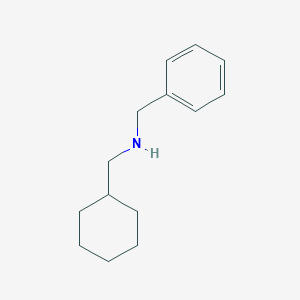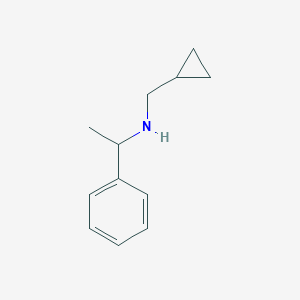
Adipamide, N,N'-bis(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipamide, N,N'-bis(3-chlorophenyl)- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as adipamide, and it is a derivative of chlorobenzene. Adipamide has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers looking to study the mechanisms of action of various compounds.
Wirkmechanismus
The mechanism of action of adipamide is not well understood, but it is believed to involve the modulation of various signaling pathways in the body. Adipamide has been found to have a range of effects on the body, including the modulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
Adipamide has been found to have a range of biochemical and physiological effects, including the modulation of inflammation, oxidative stress, and the immune system. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Adipamide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and is readily available. Additionally, adipamide has a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body.
However, there are also some limitations associated with the use of adipamide in lab experiments. For example, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results. Additionally, adipamide may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving adipamide. One potential area of research is the development of new compounds based on the structure of adipamide. These compounds could be designed to have more specific effects on the body, which could make them valuable tools for studying the mechanisms of action of various compounds.
Another potential area of research is the use of adipamide in the treatment of neurodegenerative diseases. Adipamide has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
In conclusion, adipamide, N,N'-bis(3-chlorophenyl)- is a valuable tool for scientific research. This compound has a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body. While there are some limitations associated with the use of adipamide in lab experiments, there are also a number of potential future directions for research involving this compound.
Synthesemethoden
Adipamide can be synthesized via a number of different methods. One common method involves the reaction of 3-chlorophenyl magnesium bromide with N,N'-bis(2-chloroethyl) adipamide. This reaction produces adipamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Adipamide has been used extensively in scientific research as a tool for studying the mechanisms of action of various compounds. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body.
Eigenschaften
CAS-Nummer |
73680-49-6 |
|---|---|
Produktname |
Adipamide, N,N'-bis(3-chlorophenyl)- |
Molekularformel |
C18H18Cl2N2O2 |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
N,N'-bis(3-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-5-3-7-15(11-13)21-17(23)9-1-2-10-18(24)22-16-8-4-6-14(20)12-16/h3-8,11-12H,1-2,9-10H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
LXMBVMKKKLUBFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl |
Andere CAS-Nummern |
73680-49-6 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)

![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)




![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)



